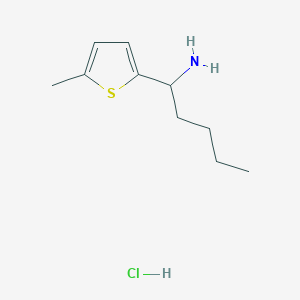

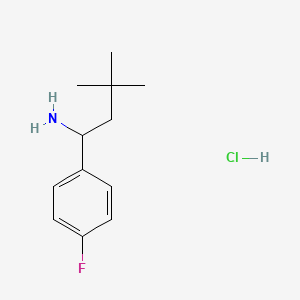

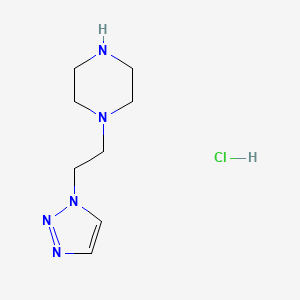

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Übersicht

Beschreibung

The compound is a derivative of phenylpiperazines, which are a family of compounds with a phenyl ring directly attached to a piperazine . These compounds are known to have various biological activities, including acting as entactogenic drugs, which induce feelings of empathy and openness .

Molecular Structure Analysis

The molecular structure of a similar compound, “1-(4-Fluorophenyl)biguanide hydrochloride”, has been reported with a molecular weight of 231.66 g/mol .Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be quite complex and are often catalyzed by metals .Physical and Chemical Properties Analysis

A similar compound, “1-(4-Fluorophenyl)piperazine hydrochloride (1:1)”, has a molecular weight of 216.683 Da .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride has been synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone via amination and cyclization, with an advantageous synthesis route characterized by easy operation, mild reaction conditions, short reaction time, and high yield (Tan Bin, 2010).

Chemical Reactions and Structure Elucidation

- Detailed structural elucidation of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide was conducted using NMR spectroscopic and mass spectrometric techniques, showcasing the complexity and precision required in understanding the structures of such compounds (U. Girreser et al., 2016).

Applications in Material Science

Polymer Electrolytes

- Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, highlighting the material's potential in advanced applications like fuel cells (D. Kim et al., 2011).

Fluorophores and Photophysical Properties

Fluorescence Enhancement

- Studies on fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions revealed insights into photophysical properties, suggesting potential applications in fluorescent probes and sensors (Jye‐Shane Yang et al., 2002).

Borondipyrromethene Analogues

- Photophysical properties of borondipyrromethene analogues, including compounds with a 4-fluorophenyl component, were examined, revealing the influence of solvent polarity and substituents on fluorescence properties, important for designing fluorescent materials (W. Qin et al., 2005).

Pharmacological Research

Potential Cytotoxic Agents

- Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, including compounds with fluorophenyl elements, was conducted for potential use as cytotoxic agents, indicating a direction towards therapeutic applications (E. Mete et al., 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMHSQLKNIAQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1471449.png)

![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B1471450.png)